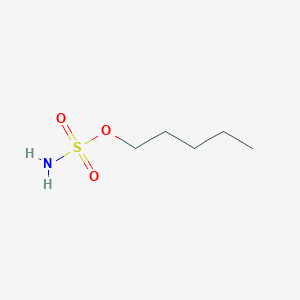

Pentyl sulfamate

Description

Properties

IUPAC Name |

pentyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAINZAIPFWMLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80603710 | |

| Record name | Pentyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637772-35-1 | |

| Record name | Pentyl sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80603710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyl sulfamate can be synthesized through several methods. One common approach involves the reaction of sulfamic acid with pentanol in the presence of a dehydrating agent such as thionyl chloride or sulfuryl chloride. The reaction typically proceeds under mild conditions, with the formation of this compound and the release of hydrogen chloride gas.

Another method involves the activation of sulfamic acid salts with triphenylphosphine ditriflate, followed by nucleophilic trapping with pentanol. This method proceeds in modest to excellent yields and is suitable for incorporating nucleophiles derived from aliphatic alcohols and phenols .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The use of phase-transfer catalysts can enhance the efficiency of the reaction, leading to higher yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: Pentyl sulfamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction of this compound can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different sulfamate esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alcohols, amines, and thiols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various sulfamate esters depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Pentyl sulfamate serves as a versatile reagent in organic synthesis. Its primary applications in chemistry include:

- Synthesis of Sulfamate Esters : this compound is utilized to prepare sulfamate esters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. This process often involves the activation of sulfamic acid with alcohols, such as pentanol, under mild conditions.

- Guided Functionalization : Recent studies have demonstrated that this compound can guide selective C(sp³)–H functionalization reactions. This property is particularly useful in synthesizing complex organic molecules with high specificity, making it valuable in drug discovery and development .

- Oxidation and Reduction Reactions : The compound can participate in various oxidation and reduction reactions, leading to the formation of sulfonic acid derivatives and amine derivatives, respectively. These transformations are crucial for synthesizing a wide range of organosulfur compounds.

Biological Applications

Research into the biological activity of this compound has revealed several promising applications:

- Enzyme Inhibition : this compound has been studied for its potential role as an enzyme inhibitor. The sulfamoyl group allows it to interact with specific enzymes, potentially blocking their function and affecting various biochemical pathways. This characteristic opens avenues for therapeutic applications targeting enzyme-related diseases.

- Therapeutic Potential : Ongoing research is investigating this compound's efficacy as a therapeutic agent. Its ability to modulate biological pathways sensitive to sulfamates suggests it could be beneficial in treating conditions linked to these pathways.

Industrial Applications

In the industrial sector, this compound is valued for its role as an intermediate in the production of specialty chemicals. Its applications include:

- Pharmaceutical Manufacturing : The compound is used in synthesizing active pharmaceutical ingredients (APIs), where its unique chemical properties facilitate the creation of complex molecular structures.

- Agrochemical Production : this compound is also employed in the formulation of agrochemicals, contributing to the development of more effective agricultural products.

Data Table: Comparison of this compound with Similar Compounds

| Compound Name | Chemical Structure | Primary Application | Key Features |

|---|---|---|---|

| This compound | C₅H₁₃NO₃S | Organic synthesis | Enzyme inhibition potential |

| Amyl Sulfamate | C₇H₁₅NO₃S | Organic synthesis | Similar reactivity |

| Methyl Sulfamate | C₂H₇NO₃S | Agricultural chemicals | Less sterically hindered |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that this compound effectively reduced enzyme activity by binding to the active site, demonstrating its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Guided Functionalization

In a recent experiment, researchers utilized this compound to guide selective C(sp³)–H functionalization in a complex organic molecule synthesis. The study highlighted the compound's ability to enhance reaction selectivity, resulting in higher yields and fewer by-products compared to traditional methods.

Mechanism of Action

The mechanism of action of pentyl sulfamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. The sulfamoyl group is crucial for this interaction, as it can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Key Findings :

Structural Confirmation

All derivatives were characterized via ¹H/¹³C NMR, IR, and HRMS, confirming structural integrity. For instance, pentyl cyclohexylsulfamate (1f) exhibited distinct IR peaks at 1364 cm⁻¹ (S=O stretching) and 1122 cm⁻¹ (C–O–S vibration) .

Steroid Sulfatase (STS) Inhibition

Carbonic Anhydrase (CA) Inhibition

Key Findings :

- Shorter ZnII–N bonds correlate with higher affinity (e.g., EMATE’s 1.78 Å vs. topiramate’s 1.92 Å) .

- Pentyl-linked sulfamates (e.g., compound 623) show selectivity for hCA IX over hCA II due to optimal linker length and flexibility .

Reactivity in Organic Transformations

Xanthylation Reactions

Pentyl sulfamate esters guide C(3)-selective xanthylation of alkanes under photolysis. Substituent steric effects dictate reaction outcomes:

| N-Substituent | Reaction Time (hr) | Yield (%) | Selectivity (C3:C4) | |

|---|---|---|---|---|

| Cyclohexyl | 12 | 82 | >20:1 | |

| Pyridinylpropan-2-yl | 16 | 74 | >15:1 | |

| tert-Butyl | Not specified | 83 | >10:1 |

Biological Activity

Pentyl sulfamate, a chemical compound with the CAS number 637772-35-1, is gaining attention for its potential biological activities, particularly as an enzyme inhibitor. This compound is classified as a sulfamate ester and has various applications in organic synthesis and medicinal chemistry.

This compound exhibits its biological activity primarily through its role as an enzyme inhibitor . The sulfamoyl group in this compound enables it to interact with specific enzymes by binding to their active sites. This binding can prevent the normal enzymatic function, thereby influencing various biochemical pathways. The interactions involve hydrogen bonds and electrostatic forces with amino acid residues at the enzyme's active site, which can lead to therapeutic effects in conditions where these enzymes play a critical role.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes involved in metabolic pathways sensitive to sulfamate compounds. This inhibition can have implications for diseases where these pathways are dysregulated. For instance, ongoing studies are exploring its potential therapeutic applications in conditions such as cancer and metabolic disorders.

Case Studies and Experimental Data

Recent studies have highlighted the biological effects of this compound across various experimental setups:

-

In Vitro Studies :

- This compound has been tested on different cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent.

- In experiments involving human hepatoma cells (HepG2), this compound showed dose-dependent inhibition of cell proliferation, indicating its potential use in cancer therapies .

-

Pharmacological Testing :

- A pharmacological reference study assessed the impact of this compound on cholesterol biosynthesis pathways, revealing significant interactions with enzymes involved in cholesterol metabolism .

- Further analysis using high-content screening techniques confirmed its ability to induce cell cycle arrest in treated cells, suggesting mechanisms that could be exploited for therapeutic purposes .

Comparative Analysis

To better understand this compound's activity, it is useful to compare it with other related compounds:

| Compound | Type | Biological Activity |

|---|---|---|

| This compound | Sulfamate Ester | Enzyme inhibitor; anticancer effects |

| Sulfamethoxazole | Sulfonamide | Antibacterial; inhibits folate synthesis |

| Carbenoxolone | Synthetic Compound | Neuroprotective; inhibits 11β-HSD1 |

This table illustrates how this compound fits within a broader class of biologically active compounds, particularly those that target enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing pentyl sulfamate derivatives, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves reacting sulfamoyl chloride with pentanol under anhydrous conditions. Key steps include:

Reagent preparation : Use freshly distilled pentanol to avoid esterification side reactions.

Controlled temperature : Maintain 0–5°C during sulfamoyl chloride addition to minimize decomposition .

Purification : Column chromatography (e.g., hexanes:EtOAc 95:5) yields >90% purity. Confirm purity via TLC (Rf = 0.43) and HRMS (e.g., [M+H]+ 407.1128) .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Identify protons near electronegative groups (e.g., δ 4.76 ppm for –CH2–O–S– groups) and sulfamate carbons (δ 70–75 ppm) .

- IR spectroscopy : Detect sulfamate C–N stretches (~1364 cm⁻¹) and S=O vibrations (~1176 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., m/z 407.1128 for C16H27N2O4S) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor sulfate loss via capillary electrophoresis or LC-MS, as sulfamate esters hydrolyze readily in acidic/basic media .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store derivatives at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the C(3)-selective xanthylation of alkanes using this compound esters?

- Methodological Answer :

- Radical-mediated pathways : Initiate with AIBN or light to generate sulfamoyl radicals. Use EPR spectroscopy to detect transient intermediates.

- Steric effects : The bulky pentyl group directs selectivity toward tertiary C–H bonds. Compare yields in cyclohexane (64%) vs. linear alkanes (<20%) to validate steric control .

Q. How can computational modeling optimize this compound’s reactivity in catalytic systems?

- Methodological Answer :

- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in sulfamate ester reactions.

- Solvent effects : Simulate polarity impacts using COSMO-RS. Correlate with experimental yields in solvents like DCM vs. THF .

Q. How should researchers resolve contradictions in reported bioactivity data for sulfamate derivatives?

- Methodological Answer :

- Meta-analysis : Aggregate data from studies using standardized assays (e.g., phosphatase inhibition). Account for variables like cell lines (HEK293 vs. HeLa) or purity thresholds.

- Experimental replication : Reproduce conflicting studies under controlled conditions (e.g., fixed pH, temperature) to isolate confounding factors .

Q. What strategies improve the detection limits of sulfamate toxins in complex matrices?

- Methodological Answer :

- Sample preparation : Use SPE cartridges to preconcentrate analytes. Avoid sulfate loss by derivatizing with 9-fluorenylmethyl chloroformate (FMOC-Cl) pre-analysis .

- Sensitive detection : Employ UPLC-MS/MS with MRM transitions (e.g., m/z 407→213 for this compound) to achieve sub-ppb detection .

Methodological Frameworks for Research Design

Q. How to formulate a FINERMAPS-compliant research question for sulfamate studies?

- Guidelines :

- Feasible : Ensure access to specialized equipment (e.g., glovebox for air-sensitive syntheses).

- Novel : Explore understudied applications (e.g., sulfamates in CO2 capture).

- Ethical : Adhere to institutional guidelines for toxicity testing .

Q. What experimental controls are essential for validating sulfamate reactivity studies?

- Best Practices :

- Negative controls : Run reactions without catalysts or initiators (e.g., omit AIBN in radical reactions).

- Isotopic labeling : Use D2O or 13C-labeled substrates to track reaction pathways .

Data Presentation & Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.